
(3-(吡咯烷-1-基磺酰基)苯基)硼酸
描述
Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . The compound you mentioned contains a pyrrolidinylsulfonyl group attached to the phenyl ring of the boronic acid. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s often used in drug discovery due to its versatility .
Chemical Reactions Analysis
Boronic acids are most notably used in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . They can also undergo condensation reactions with compounds containing carbonyl groups.科学研究应用
药物发现与药物化学
吡咯烷环是(3-(吡咯烷-1-基磺酰基)苯基)硼酸的核心组成部分,在药物化学中被广泛应用,因为它在形成具有生物活性的化合物方面具有多功能性。 该化合物可用于创建具有靶标选择性的新型治疗剂 。 吡咯烷骨架特别有价值,因为它能够有效地探索药效基团空间,有助于立体化学,并增加三维覆盖范围 .
生物活性调节
吡咯烷基磺酰基可以影响分子的生物活性。 据证明,它在化合物的构效关系 (SAR) 中发挥作用,影响它们与对映选择性蛋白质的结合,从而改变候选药物的生物学特征 .
传感应用
硼酸,包括(3-(吡咯烷-1-基磺酰基)苯基)硼酸之类的衍生物,由于其与二醇和氟化物或氰化物阴离子等强路易斯碱的相互作用,被用于传感应用。 这些相互作用对均相测定和异相检测很有用,包括糖化分子的电泳和用于控制胰岛素释放的聚合物的开发 .
蛋白质操作和细胞标记
硼酸与蛋白质的相互作用允许它们的操纵和细胞标记。这在生物学研究中特别有用,在生物学研究中,追踪和识别特定蛋白质至关重要。 该化合物能够与含有顺式二醇的分子形成可逆共价复合物,这在其在这些应用中的效用中起着重要作用 .
分离技术
(3-(吡咯烷-1-基磺酰基)苯基)硼酸: 可以被功能化以创建用于富集含有顺式二醇的分子选择性材料。 这在分离技术中很重要,在分离技术中,需要高选择性和结合亲和力才能从复杂混合物中提取特定分子 .
药物递送系统
苯硼酸衍生物的 pH 响应捕获/释放特征使其适合开发药物递送系统。 它们可用于创建材料,这些材料选择性地结合和释放治疗剂以响应 pH 变化,这有利于靶向药物递送 .
作用机制
The mechanism of action of boronic acids in chemical reactions often involves the formation of a covalent bond between the boron atom and another atom in a reaction intermediate. In the Suzuki-Miyaura reaction, for example, the boronic acid undergoes transmetalation with a palladium complex to form a new carbon-carbon bond .
安全和危害
未来方向
生化分析
Biochemical Properties
(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. The boronic acid moiety of the compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is crucial for studying the enzyme’s function and for developing potential therapeutic inhibitors. Additionally, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has been shown to interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, further highlighting its versatility in biochemical research .
Cellular Effects
The effects of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of serine proteases, as mentioned earlier. The boronic acid group forms a reversible covalent bond with the active site serine residue, leading to enzyme inhibition. Additionally, the compound can bind to other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These binding interactions can result in changes in enzyme activity, protein-protein interactions, and gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in laboratory settings have been investigated to understand its temporal effects. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and the corresponding sulfonyl derivative. Long-term studies have shown that (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it can modulate enzyme activity and cellular processes over extended periods .
Dosage Effects in Animal Models
The effects of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. At lower dosages, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant adverse effects. At higher dosages, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be further processed by the body. Additionally, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid within cells and tissues are critical for understanding its biochemical effects. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms, involving specific transporters and binding proteins. Once inside the cell, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can be localized to the nucleus by interacting with nuclear localization signals on proteins, where it can modulate gene expression and other nuclear processes. Additionally, the compound can be targeted to the mitochondria, where it can influence mitochondrial function and cellular metabolism .
属性
IUPAC Name |
(3-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)9-4-3-5-10(8-9)17(15,16)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRUXZHMXFQVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657434 | |
| Record name | [3-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-61-2 | |
| Record name | B-[3-(1-Pyrrolidinylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


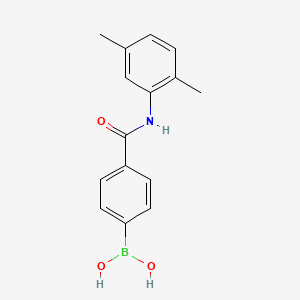
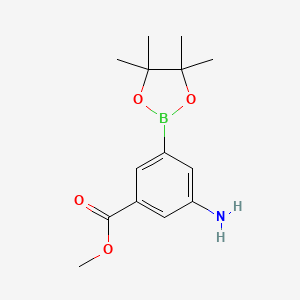
![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)

amine](/img/structure/B1461604.png)


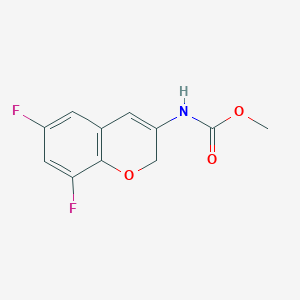
![4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile](/img/structure/B1461612.png)
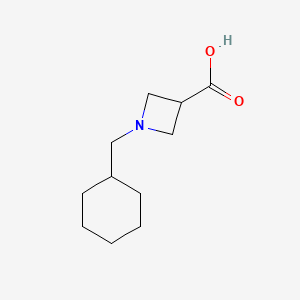

![(Hexan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1461615.png)
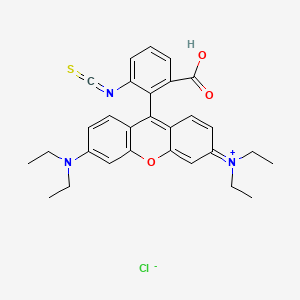
![2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1461617.png)
